Dovitinib dilactic acid is a specific form of dovitinib, a multi-target tyrosine kinase inhibitor with potent activity against various receptor tyrosine kinases (RTKs) [, ]. While its primary target is vascular endothelial growth factor receptor (VEGFR), it also inhibits other RTKs, including fibroblast growth factor receptors (FGFRs) and platelet-derived growth factor receptors (PDGFRs) [, , ]. In research settings, dovitinib dilactic acid has been investigated for its potential anti-tumor effects in various cancer models [, , , ].
Dovitinib dilactic acid, similar to its free base form, exerts its anti-tumor effects primarily by inhibiting multiple tyrosine kinases [, ]. These kinases play crucial roles in tumor growth, angiogenesis (formation of new blood vessels), and metastasis (spread of cancer cells) [, ].
Inhibition of Angiogenesis: Dovitinib dilactic acid targets VEGFR, FGFR, and PDGFR, all involved in promoting angiogenesis [, , ]. By inhibiting these receptors, dovitinib dilactic acid disrupts the signaling pathways that lead to the formation of new blood vessels, effectively starving the tumor of nutrients and oxygen [, ].
Induction of Apoptosis and Cell Cycle Arrest: Studies suggest that dovitinib dilactic acid induces apoptosis (programmed cell death) in cancer cells []. Additionally, research indicates that combining dovitinib with calcitriol leads to cell cycle arrest, suggesting a potential synergistic effect in inhibiting cancer cell proliferation [].
Modulation of NFκB and NRF2 Signaling Pathways: In TRK fusion-positive colon cancer cells, dovitinib dilactic acid was found to inhibit the NFκB signaling pathway while promoting the antioxidant NRF2 signaling pathway []. This dual action contributes to its anti-cancer effects by suppressing inflammation and oxidative stress, both of which are implicated in tumor development.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2